Prop-2-yn-1-yl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate
Description
Prop-2-yn-1-yl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is a synthetic benzoate ester derivative characterized by a propynyl ester group and three distinct substituents: a benzyloxy group at position 4, a chlorine atom at position 3, and an ethoxy group at position 5 of the aromatic ring. Its closest analog, Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate (CAS 1706463-34-4), differs only in the ester group (ethyl vs. propynyl) and is documented in commercial chemical catalogs .
Properties
Molecular Formula |
C19H17ClO4 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
prop-2-ynyl 3-chloro-5-ethoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H17ClO4/c1-3-10-23-19(21)15-11-16(20)18(17(12-15)22-4-2)24-13-14-8-6-5-7-9-14/h1,5-9,11-12H,4,10,13H2,2H3 |
InChI Key |
DVRLETXWVGNTMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting a suitable benzyl alcohol derivative with a chlorinated benzoic acid derivative under basic conditions.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced through a nucleophilic substitution reaction using propargyl bromide and a suitable base.
Ethoxy Group Addition: The ethoxy group can be added via an esterification reaction using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Prop-2-yn-1-yl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate has several applications in scientific research:
Chemical Biology: Used as a building block for the synthesis of chemical probes and bioactive molecules.
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structure.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate depends on its specific application. In chemical biology, it may act as a photoaffinity probe, where it covalently binds to biological targets upon activation by UV light. The molecular targets and pathways involved can vary but often include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following table compares Prop-2-yn-1-yl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate with key analogs from the literature and commercial sources:
Key Differences and Implications
Ester Group Reactivity :
- The propynyl ester in the target compound introduces an alkyne group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. In contrast, the ethyl esters in analogs like I-6501 and I-6502 lack this reactivity, limiting their utility in modular chemistry .
Substituent Diversity: The benzyloxy, chloro, and ethoxy substituents in the target compound and its ethyl analog (CAS 1706463-34-4) prioritize steric and electronic modulation of the aromatic ring. By comparison, compounds like I-6501 and I-6502 feature isoxazole-aminoalkyl chains, which are likely optimized for targeting specific enzymes or receptors (e.g., kinases) .
Synthetic Accessibility :
- The ethyl ester analog (CAS 1706463-34-4) is commercially available, suggesting established synthetic routes. The propynyl variant may require tailored synthesis, such as esterification of 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid with propargyl alcohol under acidic conditions.
Biological Activity
Prop-2-yn-1-yl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate, with the molecular formula and CAS Number 1706452-35-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
Table 1 summarizes the antioxidant activities of various related compounds as measured by their IC50 values using the DPPH scavenging method:
The specific IC50 value for this compound has not been reported in the current literature but is expected to be comparable based on structural similarities with known antioxidant compounds.
Enzyme Inhibition
Enzyme inhibition studies are critical for understanding the therapeutic potential of novel compounds. This compound may act as an inhibitor of key enzymes involved in metabolic pathways or disease processes.
DNA Topoisomerase Inhibition
One area of interest is the inhibition of DNA topoisomerases, which are essential for DNA replication and transcription. Compounds that inhibit these enzymes can have significant implications for cancer therapy.
Table 2 provides information on the inhibition of DNA topoisomerase by related compounds:
While specific data on this compound's inhibitory effects on DNA topoisomerases are not yet available, its structural features suggest potential activity.
Case Studies and Research Findings
Research on similar benzoate derivatives has shown promising results in various biological assays. For instance:
- Anticancer Activity : Compounds structurally related to Prop-2-yn-1-y have been evaluated for their cytotoxic effects against different cancer cell lines. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and enzyme inhibition.
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be relevant for developing treatments for chronic inflammatory diseases.
- Neuroprotective Effects : Research indicates that certain benzoate derivatives may protect neuronal cells from oxidative damage, suggesting a potential role in neurodegenerative disease management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
